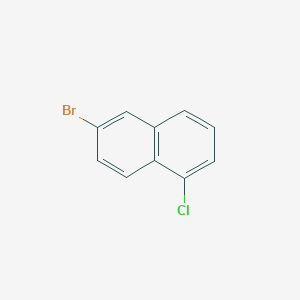

6-Bromo-1-chloronaphthalene

Description

BenchChem offers high-quality 6-Bromo-1-chloronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQJGFGVAJMCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Utility of Dihalogenated Naphthalenes

An In-depth Technical Guide to the Synthesis and Structure of 6-Bromo-1-chloronaphthalene

Halogenated naphthalenes are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds for the construction of complex molecular architectures. Among these, 6-Bromo-1-chloronaphthalene stands out due to its differentiated halogen atoms. The presence of both a bromine and a chlorine atom on the naphthalene core offers orthogonal reactivity, enabling chemists to perform selective, stepwise functionalization through various cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis, structural characterization, safe handling, and application of this valuable chemical intermediate, grounding theoretical knowledge in practical, field-proven insights.

Synthesis Methodology: A Regioselective Approach

The synthesis of specifically substituted naphthalenes like 6-Bromo-1-chloronaphthalene requires a strategy that ensures precise control over the position of each halogen. Direct halogenation of naphthalene is generally unsuitable as it leads to a mixture of isomers.[1] A more robust and widely adopted method is the Sandmeyer reaction, which leverages the transformation of a primary aromatic amine into a diazonium salt, followed by a copper-catalyzed halide substitution.

While a direct documented synthesis for 6-bromo-1-chloronaphthalene is not prevalent in readily available literature, a reliable pathway can be expertly extrapolated from established protocols for analogous compounds, such as the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine.[2][3] The logical precursor for our target molecule is 6-Bromonaphthalen-1-amine .

Proposed Synthetic Pathway: Sandmeyer Reaction

The conversion of 6-Bromonaphthalen-1-amine to 6-Bromo-1-chloronaphthalene is achieved via a two-step, one-pot procedure involving diazotization followed by chloro-de-diazoniation.

Caption: Synthetic workflow for 6-Bromo-1-chloronaphthalene.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure designed for safety and reproducibility.

Materials and Reagents:

-

6-Bromonaphthalen-1-amine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Protocol Steps:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 6-Bromonaphthalen-1-amine in a solution of concentrated HCl and water. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Causality Insight: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed in the next step.

-

-

Diazotization: While vigorously stirring the cooled amine suspension, slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂) dropwise via the dropping funnel. Ensure the temperature does not rise above 5 °C. The reaction is typically complete after 15-30 minutes of stirring post-addition, indicated by a positive starch-iodide paper test for excess nitrous acid.

-

Expertise Note: A slight excess of nitrous acid ensures complete conversion of the primary amine. However, a large excess should be avoided. The excess can be quenched with urea or sulfamic acid at the end of the reaction.

-

-

Sandmeyer Reaction: In a separate flask, dissolve Copper(I) Chloride in concentrated HCl to prepare the catalyst solution. To this solution, slowly add the cold diazonium salt mixture prepared in Step 2.

-

Causality Insight: CuCl acts as the catalyst, facilitating the substitution of the diazonium group (-N₂) with a chloride ion. The nitrogen gas evolved is a driving force for the reaction.

-

-

Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the mixture will typically change, indicating product formation.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 6-Bromo-1-chloronaphthalene.

Structure and Physicochemical Properties

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic analysis and physical property measurements.

Core Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrCl | [4][5] |

| Molecular Weight | 241.51 g/mol | [4][5] |

| IUPAC Name | 6-bromo-1-chloronaphthalene | [4] |

| CAS Number | 1000391-24-1 | [6] |

| Physical Form | Solid | [6] |

| InChIKey | KUQJGFGVAJMCNG-UHFFFAOYSA-N | [4][6] |

| Water Solubility | Predicted to be low/insoluble | [7] |

Structural Analysis

The structure of 6-Bromo-1-chloronaphthalene is unambiguously determined by modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show six distinct signals, each integrating to one proton. The coupling patterns (doublets, triplets, doublets of doublets) and chemical shifts are dictated by the positions of the chloro and bromo substituents. Spectroscopic data for 6-Bromo-1-chloronaphthalene is available for reference.[8]

-

¹³C NMR: The spectrum will display 10 unique signals in the aromatic region, corresponding to the ten carbon atoms of the naphthalene core, confirming the asymmetry of the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum provides definitive proof of the elemental composition. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities defined by the statistical combination of these isotopes.

-

X-ray Crystallography: For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. While specific crystallographic data for this isomer is not publicly available, studies on related molecules like 1-chloronaphthalene have precisely determined bond lengths and angles, showing how halogen substitution distorts the naphthalene core from perfect planarity due to inductive and mesomeric effects.[9][10]

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols.

Hazard Identification

Based on data for isomeric and related compounds, 6-Bromo-1-chloronaphthalene should be handled as a hazardous substance.[7]

-

Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Safe Handling Protocols

| Protocol | Requirement | Rationale |

| Engineering Controls | Work in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[11][12] |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. | To minimize exposure risk.[7] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | To maintain chemical integrity and prevent release.[6][11] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[7] |

Applications in Research and Drug Development

The unique substitution pattern of 6-Bromo-1-chloronaphthalene makes it a powerful building block. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed cross-coupling reactions) allows for selective, sequential functionalization.

Caption: Role as a versatile intermediate in sequential cross-coupling.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for creating novel therapeutic and crop protection agents.[13] The naphthalene scaffold is present in many bioactive molecules, and this compound allows for the controlled introduction of diverse functional groups to explore structure-activity relationships.

-

Materials Science: It is used in the synthesis of functionalized monomers for high-performance polymers, organic semiconductors, and liquid crystals.[13] The introduction of this rigid, halogenated core can enhance thermal stability and introduce desirable electronic properties.

-

Fine Chemical Synthesis: It acts as a precursor for complex dyes, pigments, and other specialty chemicals where precise substitution patterns are critical for performance.[13]

References

-

PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]

Sources

- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 3. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 6-Bromo-1-chloronaphthalene(1000391-24-1) 1H NMR spectrum [chemicalbook.com]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

Spectroscopic Data for 6-Bromo-1-chloronaphthalene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-chloronaphthalene, a key intermediate in the development of novel organic materials and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations for its acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

6-Bromo-1-chloronaphthalene is a disubstituted naphthalene derivative with the molecular formula C₁₀H₆BrCl.[1] Its structure, featuring both bromine and chlorine atoms on the naphthalene core, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its electronic properties, which are critical for its application in the synthesis of complex organic molecules. This guide provides a detailed analysis of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-1-chloronaphthalene, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromo-1-chloronaphthalene is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling patterns are influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the halogen substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.60 | d | ~8.0 |

| H-3 | 7.20 - 7.30 | t | ~8.0 |

| H-4 | 7.80 - 7.90 | d | ~8.0 |

| H-5 | 8.00 - 8.10 | d | ~2.0 |

| H-7 | 7.65 - 7.75 | dd | ~8.8, 2.0 |

| H-8 | 7.95 - 8.05 | d | ~8.8 |

Note: This is a predicted spectrum based on the analysis of substituent effects on the naphthalene ring. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The deshielding effect of the chlorine atom at C-1 and the bromine atom at C-6, along with the ring currents of the naphthalene system, dictates the chemical shifts of the protons. The protons on the chlorinated ring (H-2, H-3, H-4) and the brominated ring (H-5, H-7, H-8) will exhibit distinct patterns. The ortho, meta, and para couplings between adjacent protons are expected to be in the typical ranges for aromatic systems.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-quality ¹H NMR spectrum for a solid aromatic compound like 6-Bromo-1-chloronaphthalene is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 6-Bromo-1-chloronaphthalene is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the electronegativity of the halogen substituents and their position on the ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130.0 - 132.0 |

| C-2 | 127.0 - 129.0 |

| C-3 | 126.0 - 128.0 |

| C-4 | 124.0 - 126.0 |

| C-4a | 133.0 - 135.0 |

| C-5 | 129.0 - 131.0 |

| C-6 | 118.0 - 120.0 |

| C-7 | 130.0 - 132.0 |

| C-8 | 128.0 - 130.0 |

| C-8a | 131.0 - 133.0 |

Note: This is a predicted spectrum. The carbons directly attached to the halogens (C-1 and C-6) are assigned based on known substituent effects.

Interpretation of the ¹³C NMR Spectrum:

The carbon atom bearing the chlorine (C-1) and the carbon atom bearing the bromine (C-6) are expected to be significantly shifted. The other carbon signals will be in the typical aromatic region for naphthalene derivatives. The quaternary carbons (C-4a and C-8a) will generally have lower intensities compared to the protonated carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters:

-

Sample Preparation: As described for ¹H NMR. A slightly higher concentration may be beneficial.

-

NMR Spectrometer Setup: As described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Bromo-1-chloronaphthalene is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1580 | Aromatic C=C stretch | Medium-Strong |

| 1500-1450 | Aromatic C=C stretch | Medium-Strong |

| 850-750 | Aromatic C-H out-of-plane bend | Strong |

| 1100-1000 | C-Cl stretch | Medium |

| 700-600 | C-Br stretch | Medium |

Interpretation of the IR Spectrum:

The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The characteristic "fingerprint" region below 1600 cm⁻¹ will contain a series of sharp bands corresponding to the C=C stretching vibrations of the naphthalene ring. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a suitable volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

-

FT-IR Spectrometer Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI):

The mass spectrum of 6-Bromo-1-chloronaphthalene will be characterized by a distinctive molecular ion peak cluster due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₆BrCl is approximately 241.5 g/mol .[1] The mass spectrum will show a cluster of peaks for the molecular ion:

-

m/z 240: Corresponding to [C₁₀H₆⁷⁹Br³⁵Cl]⁺

-

m/z 242: Corresponding to [C₁₀H₆⁸¹Br³⁵Cl]⁺ and [C₁₀H₆⁷⁹Br³⁷Cl]⁺

-

m/z 244: Corresponding to [C₁₀H₆⁸¹Br³⁷Cl]⁺

-

The relative intensities of these peaks will be determined by the natural abundances of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).

Major Fragmentation Pathways:

Upon electron ionization, the molecular ion can undergo fragmentation. Predicted major fragment ions include:

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - Br]⁺: Loss of a bromine radical.

-

[M - Br - Cl]⁺: Loss of both halogen radicals.

-

[C₁₀H₆]⁺: Naphthalene radical cation.

Interpretation of the Mass Spectrum:

The isotopic pattern of the molecular ion is a key diagnostic feature for the presence of one bromine and one chlorine atom. The fragmentation pattern will provide further confirmation of the structure, with the loss of the halogen atoms being a prominent fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The sample is introduced into the ion source, where it is vaporized by heating.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualizations

Molecular Structure of 6-Bromo-1-chloronaphthalene

Caption: Structure of 6-Bromo-1-chloronaphthalene.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of 6-Bromo-1-chloronaphthalene.

Conclusion

This technical guide provides a detailed spectroscopic profile of 6-Bromo-1-chloronaphthalene, including predicted NMR, IR, and MS data, along with standardized experimental protocols. The interpretation of this data is crucial for the unambiguous identification and quality control of this important synthetic intermediate. While the presented NMR and IR data are based on well-established principles of spectroscopic prediction, they provide a robust framework for researchers working with this compound. The characteristic isotopic pattern in the mass spectrum serves as a definitive confirmation of its elemental composition. This guide is intended to be a valuable resource for scientists engaged in the synthesis and application of halogenated naphthalene derivatives.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

PubChem. 6-Bromo-1-chloronaphthalene. Available at: [Link]

-

NIST WebBook. Naphthalene, 1-chloro-. Available at: [Link]

-

NIST WebBook. Naphthalene, 1-bromo-. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-1-chloronaphthalene

Introduction

Halogenated naphthalenes are a class of aromatic compounds with significant utility in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.[1] The specific arrangement of halogen atoms on the naphthalene scaffold dictates the molecule's electronic properties, reactivity, and, crucially, its intermolecular interactions in the solid state. Understanding the three-dimensional crystal structure of these compounds is paramount for rational drug design, materials engineering, and for controlling the physical properties of the bulk material.

This technical guide provides a comprehensive framework for the crystal structure analysis of 6-Bromo-1-chloronaphthalene, a specific isomer whose crystallographic data is not yet publicly available. This document is intended for researchers, scientists, and drug development professionals, offering a procedural roadmap from synthesis to final structural elucidation. As a Senior Application Scientist, the causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. We will proceed through the necessary steps of chemical synthesis, single-crystal growth, and the detailed workflow of single-crystal X-ray diffraction (SC-XRD), culminating in the interpretation of the anticipated structural features.

PART 1: Synthesis and Crystallization

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals of the target compound.[2] This journey begins with the synthesis of pure 6-Bromo-1-chloronaphthalene, followed by a meticulous crystallization process.

Proposed Synthesis of 6-Bromo-1-chloronaphthalene

A plausible synthetic route begins with the chlorination of naphthalene, followed by bromination. The direct chlorination of naphthalene typically yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene.[3] Following purification to isolate the 1-chloronaphthalene, a regioselective bromination can be performed. Electrophilic aromatic substitution on 1-chloronaphthalene is expected to direct the incoming bromine atom to the 4- or 5-position. To obtain the 6-bromo isomer, a multi-step synthesis starting from a different precursor might be necessary, or separation of isomers from a less regioselective reaction would be required. For the purpose of this guide, we will assume the availability of purified 1-chloronaphthalene as the starting material. A general procedure for the bromination of a naphthalene derivative is adapted from Organic Syntheses.[4]

Experimental Protocol: Bromination of 1-Chloronaphthalene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1-chloronaphthalene in a suitable inert solvent such as carbon tetrachloride.

-

Reagent Addition: Gently heat the mixture to reflux. Slowly add a stoichiometric equivalent of bromine, also dissolved in carbon tetrachloride, through the dropping funnel over several hours. The reaction should be protected from light to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate to quench excess bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of brominated isomers, will require purification by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the desired 6-Bromo-1-chloronaphthalene isomer.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension and free from defects—is a critical step that often requires experimentation with various techniques.[2][5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.[6]

Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly in a loosely covered vial.[6][7] | Simple to set up; effective for many compounds. | Requires a solvent in which the compound is moderately soluble. The rate of evaporation needs careful control. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.[6][8] | Excellent for growing high-quality crystals from small amounts of material.[6] Allows for fine control over the rate of crystallization. | Requires a pair of miscible solvents with different volatilities and solubilities for the compound. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, causing the solubility to decrease and crystals to form.[7][8] | Effective for compounds with a significant temperature-dependent solubility. | Requires a programmable cooling bath or a well-insulated container (e.g., a Dewar flask) for very slow cooling rates. |

| Sublimation | The solid compound is heated under vacuum, causing it to sublime. The vapor then deposits as crystals on a cooled surface. | Can produce very high-purity crystals. | Only applicable to compounds that can sublime without decomposition.[6] |

For 6-Bromo-1-chloronaphthalene, a non-polar molecule, vapor diffusion using a solvent system like dichloromethane (good solvent) and hexane (poor solvent) would be a promising starting point.

PART 2: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline material.[5][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[2]

The SC-XRD Experimental Workflow

The workflow for a single-crystal X-ray diffraction experiment can be broken down into several key stages, from mounting the crystal to refining the final structural model.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Methodological Steps

Step 1: Crystal Selection and Mounting

A suitable crystal, identified under a microscope, is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal vibrations and radiation damage during data collection.

Step 2: Data Collection

The mounted crystal is placed in a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S).[9][10]

-

Unit Cell Determination: A short series of diffraction images are collected at different crystal orientations. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times. The intensity of each reflection is recorded by a detector, such as a CCD or pixel array detector.[2]

Step 3: Data Reduction and Structure Solution

-

Integration: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences of certain reflections, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

-

Structure Solution: This is the most critical step, where the "phase problem" is solved. Since detectors only measure the intensity (amplitude squared) of the diffracted X-rays and not their phase, computational methods are required to generate an initial electron density map. For small molecules, "direct methods" are typically successful. This initial map reveals the positions of the heavier atoms (in this case, bromine, chlorine, and carbon).

Step 4: Structure Refinement

The initial atomic model is improved through an iterative process of least-squares refinement.[11][12] In this process, the atomic coordinates, displacement parameters (which model thermal motion), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[13]

-

The quality of the refinement is monitored using metrics like the R1 value, which should ideally be below 5% for a well-refined structure.[14]

-

Hydrogen atoms, which scatter X-rays weakly, are typically placed in calculated positions and refined using a riding model.[15]

Step 5: Validation and Final Output

The final structural model is validated using software like PLATON's checkCIF routine, which checks for geometric inconsistencies and other potential issues. The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

PART 3: Anticipated Structural Features and Intermolecular Interactions

While the precise crystal structure of 6-Bromo-1-chloronaphthalene is unknown, we can predict the types of intermolecular interactions that will likely govern its crystal packing, based on extensive studies of other halogenated aromatic compounds.[16][17][18] These non-covalent interactions are crucial as they dictate the material's physical properties.

Key Intermolecular Interactions

The presence of bromine and chlorine atoms, as well as the aromatic naphthalene core, suggests that the crystal packing will be a delicate balance of several weak interactions.

Caption: Expected intermolecular interactions in crystalline 6-Bromo-1-chloronaphthalene.

Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[19][20] In the crystal lattice of 6-Bromo-1-chloronaphthalene, we can anticipate various types of halogen bonds:

-

Br···Cl, Br···Br, and Cl···Cl contacts: These interactions can link molecules into chains or sheets. The geometry of these contacts (Type I vs. Type II) will depend on the electrostatic potential around the halogen atoms. The strength of these interactions generally increases with the polarizability of the halogen, following the trend I > Br > Cl.[20]

π-π Stacking

The planar naphthalene rings are likely to stack on top of each other to maximize favorable van der Waals interactions. The stacking geometry can be parallel-displaced or T-shaped to minimize electrostatic repulsion between the electron-rich π-systems. The presence of halogens can modulate the electron density of the aromatic rings, influencing the energy and geometry of these stacking interactions.[16][17]

C-H···π and C-H···X (X = Br, Cl) Interactions

The hydrogen atoms on the naphthalene ring can act as weak hydrogen bond donors, interacting with the electron-rich π-system of an adjacent molecule (C-H···π) or with the lone pairs of the halogen atoms (C-H···X). While individually weak, the sum of these interactions can contribute significantly to the overall lattice energy.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the complete crystal structure analysis of 6-Bromo-1-chloronaphthalene. By detailing a plausible synthesis, established crystallization methodologies, and the full workflow of single-crystal X-ray diffraction, we have provided a robust framework for researchers to successfully determine its three-dimensional structure. The anticipated interplay of halogen bonding, π-π stacking, and weak hydrogen bonds highlights the rich structural chemistry expected for this molecule. The elucidation of this crystal structure will not only contribute to the fundamental understanding of intermolecular forces in halogenated aromatic systems but will also provide critical data for the rational design of new functional materials and pharmaceutical compounds.

References

-

Mondal, S., & Subhasis, P. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A. [Link]

-

IUCr. (2017). Refinement. Online Dictionary of Crystallography. [Link]

-

Mondal, S., & Subhasis, P. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. PubMed. [Link]

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]

-

Introduction to Structure Refinement. (n.d.). University of Glasgow. [Link]

-

Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health. [Link]

-

Novus Light Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Kavanagh, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link]

-

Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

-

Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin. [Link]

-

Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. DR-NTU. [Link]

-

Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. University of Groningen research portal. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Spingler, B., et al. (2012). Some tricks for the single-crystal growth of small molecules. ResearchGate. [Link]

-

Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. MDPI. [Link]

-

Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. [Link]

-

PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]

-

Wikipedia. (n.d.). 1-Chloronaphthalene. [Link]

Sources

- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 9. rigaku.com [rigaku.com]

- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 11. dictionary.iucr.org [dictionary.iucr.org]

- 12. Introduction [pd.chem.ucl.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.rug.nl [research.rug.nl]

An In-Depth Technical Guide to 6-Bromo-1-chloronaphthalene for Advanced Research Applications

This guide provides a comprehensive technical overview of 6-bromo-1-chloronaphthalene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support advanced research endeavors.

Core Chemical Identity and Properties

6-Bromo-1-chloronaphthalene is a disubstituted naphthalene derivative featuring bromine and chlorine atoms at the 6- and 1-positions, respectively. This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.

IUPAC Name: 6-bromo-1-chloronaphthalene[1] CAS Number: 1000391-24-1[1][2]

Physicochemical Properties of 6-Bromo-1-chloronaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |

| Molecular Weight | 241.51 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥98% | Sigma-Aldrich[2] |

| Storage | Store at room temperature | Sigma-Aldrich[2] |

Synthesis of 6-Bromo-1-chloronaphthalene: A Mechanistic Approach

The synthesis of 6-bromo-1-chloronaphthalene is most effectively achieved through a Sandmeyer reaction, a robust and widely utilized method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] This approach offers a high degree of regiochemical control, which is crucial for obtaining the desired isomer.

The logical starting material for this synthesis is 5-bromo-2-naphthylamine. The synthesis proceeds in two key stages: diazotization of the amine and the subsequent copper(I)-catalyzed displacement of the diazonium group with a chloride ion.

Caption: Use of 6-bromo-1-chloronaphthalene in OLED material synthesis.

Drug Discovery and Development

In the pharmaceutical industry, the creation of new carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of novel drug candidates. 6-Bromo-1-chloronaphthalene serves as an excellent scaffold for such transformations, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential cross-coupling reactions, allowing for the introduction of two different substituents at specific positions on the naphthalene core. This provides a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with all halogenated aromatic compounds, 6-bromo-1-chloronaphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation. *[2] H319: Causes serious eye irritation.

[2]Precautionary Statements:

-

P264: Wash skin thoroughly after handling. *[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. *[2] P302+P352: IF ON SKIN: Wash with plenty of water. *[2] P362+P364: Take off contaminated clothing and wash it before reuse.

[2]Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

6-Bromo-1-chloronaphthalene is a valuable and versatile chemical intermediate with significant potential in the fields of materials science and drug discovery. Its well-defined structure and the reactivity of its halogen substituents provide a robust platform for the synthesis of complex organic molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their advanced research endeavors.

References

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

-

6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem. (URL: [Link])

- CN109776533B - Naphthalene diimide derivative and preparation method and application thereof - Google P

- US3562336A - Synthesis of naphthalene derivatives - Google P

- WO1991015443A1 - Naphthalene alkylation process - Google P

-

Naphthalene derivatives - Patent 0393941. (URL: [Link])

- US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google P

- EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google P

Sources

- 1. 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-chloronaphthalene | 1000391-24-1 [sigmaaldrich.com]

- 3. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]

- 4. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Stability of 6-Bromo-1-chloronaphthalene

Introduction

6-Bromo-1-chloronaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with a chlorine atom at the C1 position and a bromine atom at the C6 position. This substitution pattern imparts a unique combination of reactivity and stability, making it a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry, materials science, and agrochemical development, where precise control over molecular architecture is paramount.[1] The presence of two different halogens at electronically distinct positions allows for selective, sequential functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of the chemical behavior of 6-bromo-1-chloronaphthalene, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis and for the accurate interpretation of experimental results.

Physical Properties

6-Bromo-1-chloronaphthalene is typically a solid at room temperature.[2] Its high molecular weight and halogenation contribute to low water solubility, a characteristic common to many polycyclic aromatic hydrocarbons. It exhibits good solubility in common organic solvents.

Table 1: Key Physicochemical Properties of 6-Bromo-1-chloronaphthalene

| Property | Value | Source |

| IUPAC Name | 6-bromo-1-chloronaphthalene | PubChem[3] |

| CAS Number | 1000391-24-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₆BrCl | PubChem[3] |

| Molecular Weight | 241.51 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 | 4.6 | PubChem[3] |

| InChIKey | KUQJGFGVAJMCNG-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 6-bromo-1-chloronaphthalene. While specific spectra depend on the acquisition conditions, typical data can be found in chemical databases.

-

¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring system. The coupling patterns (doublets, triplets, doublets of doublets) provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the halogens will show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks around m/z 240, 242, and 244, which is a key diagnostic feature.

Spectroscopic data for 6-Bromo-1-chloronaphthalene can be accessed through specialized databases.[4]

Core Reactivity Profile

The reactivity of 6-bromo-1-chloronaphthalene is dominated by the chemistry of its two carbon-halogen bonds and the aromatic naphthalene core. The key to its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds.

Differential Halogen Reactivity in Cross-Coupling Reactions

In modern organic synthesis, the ability to perform selective reactions at one of two similar functional groups is highly valuable. 6-Bromo-1-chloronaphthalene is an exemplary substrate for such transformations, particularly in palladium-catalyzed cross-coupling reactions.

Causality of Selective Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

-

C(aryl)-Br Bond Energy: ~336 kJ/mol

-

C(aryl)-Cl Bond Energy: ~409 kJ/mol

This energy difference allows for the selective activation of the C-Br bond at the 6-position under carefully controlled conditions, leaving the C-Cl bond at the 1-position intact for a subsequent, different coupling reaction. This makes the molecule a powerful building block for creating complex, unsymmetrically substituted naphthalenes.[1]

Common Cross-Coupling Applications:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.[1]

-

Buchwald-Hartwig Amination: Reaction with amines.

The diagram below illustrates the concept of sequential cross-coupling, a cornerstone of this molecule's application.

Caption: Sequential Suzuki coupling exploiting differential halogen reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally resistant to nucleophilic substitution, SₙAr can occur under forcing conditions (high temperature/pressure) or if the ring is activated by strongly electron-withdrawing groups. For 6-bromo-1-chloronaphthalene, SₙAr is not a primary reaction pathway under standard laboratory conditions but can be induced. The chlorine at the C1 (alpha) position is generally more susceptible to SₙAr than the bromine at the C6 (beta) position, a common trait in naphthalene systems.

Electrophilic Aromatic Substitution (SₑAr)

Further substitution on the naphthalene ring via electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is also possible. Halogens are deactivating but ortho-, para-directing. The outcome of SₑAr on this substrate is complex, guided by the combined directing effects of the two halogens and the inherent reactivity of the naphthalene core. The alpha positions (C4, C5, C8) are generally more reactive than the beta positions. The C1-chloro and C6-bromo groups will direct incoming electrophiles, and predicting the major product requires careful consideration of steric and electronic factors.

Stability Profile

The stability of 6-bromo-1-chloronaphthalene under various conditions dictates its storage, handling, and reaction compatibility.

-

Thermal Stability: The compound is thermally stable under typical laboratory conditions. At elevated temperatures, decomposition can occur, potentially releasing toxic fumes of hydrogen bromide and hydrogen chloride.[5][6][7] This is a critical consideration in high-temperature reactions or distillation.

-

Photochemical Stability: Like many polycyclic aromatic compounds, 6-bromo-1-chloronaphthalene may be sensitive to UV light. Prolonged exposure can lead to degradation. It is advisable to store the compound in amber vials or protected from light.

-

Chemical Stability: The compound is stable to a wide range of reagents, including mild acids and bases, and many oxidizing and reducing agents under standard conditions. However, it is incompatible with strong oxidizing agents and strong bases at high temperatures. It is also reactive toward certain metals, such as in the formation of Grignard or organolithium reagents.[8]

Handling, Storage, and Safety

Proper handling procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

Safety and Hazard Information

6-Bromo-1-chloronaphthalene is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | Sigma-Aldrich[2] |

| Hazard | H319 | Causes serious eye irritation. | Sigma-Aldrich[2] |

| Hazard | H335 | May cause respiratory irritation. | CymitQuimica[9] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | CymitQuimica[9] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Sigma-Aldrich[2] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Sigma-Aldrich[2] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | CymitQuimica[9] |

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][11]

Recommended Storage

To ensure long-term stability and purity, 6-bromo-1-chloronaphthalene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable.[2]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of halogenated naphthalenes. They are intended for instructional purposes and must be adapted and optimized by a qualified chemist for specific experimental goals.

Protocol: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing halides onto an aromatic ring starting from a primary amine. The synthesis of the related 1-bromo-8-chloronaphthalene provides a robust template for this class of compounds.[12][13]

Workflow Diagram: Sandmeyer Synthesis

Caption: General workflow for the synthesis of a bromochloronaphthalene.

Step-by-Step Methodology:

-

Vessel Preparation: To a solution of the starting amine (e.g., 6-amino-1-chloronaphthalene) and an acid (e.g., TsOH·H₂O) in a suitable solvent like acetonitrile (MeCN), cool the mixture to between -5 °C and 0 °C in an ice-salt or acetone/dry ice bath.[12][13]

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: To this mixture, add a solution of copper(I) bromide (CuBr).[12][13]

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for several hours (e.g., 12 hours) until gas evolution (N₂) ceases.[12][13]

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium metabisulfite to destroy excess reagents.[12][14]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.[12]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[12][13]

Protocol: Selective Suzuki Cross-Coupling

This protocol outlines a general procedure for the selective coupling at the C-Br position.

-

Inert Atmosphere: Set up a reaction flask under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 6-bromo-1-chloronaphthalene (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heating: Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the product via column chromatography or recrystallization to yield the 6-substituted-1-chloronaphthalene intermediate.

Applications in Research and Development

The unique reactivity of 6-bromo-1-chloronaphthalene makes it a strategic building block.

-

Pharmaceutical Intermediate: It serves as a precursor for complex scaffolds in drug discovery.[1] Halogenated aromatics are prevalent in FDA-approved drugs, where they can modulate pharmacokinetic properties like lipophilicity and metabolic stability.[15] The ability to introduce two different substituents allows for fine-tuning of structure-activity relationships (SAR).

-

Materials Science: This molecule is used in synthesizing functionalized monomers for high-performance polymers, organic semiconductors, and liquid crystals.[1] The rigid naphthalene core provides thermal stability, while the appended functional groups dictate the electronic and physical properties.

-

Agrochemicals: It is a building block for creating novel herbicides, fungicides, and insecticides, where the specific substitution pattern can enhance biological activity.[1]

References

-

PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Jatana, N., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 6-Bromo-1-chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. 6-Bromo-1-chloronaphthalene | 1000391-24-1 [sigmaaldrich.com]

- 3. 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1-chloronaphthalene(1000391-24-1) 1H NMR spectrum [chemicalbook.com]

- 5. cetjournal.it [cetjournal.it]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 7. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 13. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic and Photophysical Properties of 6-Bromo-1-chloronaphthalene

Introduction

6-Bromo-1-chloronaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₀H₆BrCl.[1] Its structure, featuring a naphthalene core substituted with both bromine and chlorine atoms, makes it a molecule of significant interest in materials science, organic electronics, and as a potential intermediate in the synthesis of more complex organic structures. The presence of heavy atoms like bromine and chlorine is known to profoundly influence the photophysical properties of aromatic systems, making a thorough characterization of these properties essential for its potential applications.

This technical guide provides a comprehensive overview of the key thermodynamic and photophysical properties of 6-bromo-1-chloronaphthalene. Recognizing the limited availability of direct experimental data for this specific isomer, this guide focuses on the established methodologies for characterizing such compounds. By presenting detailed, field-proven experimental protocols and contextualizing expected outcomes with data from related naphthalene derivatives, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate this molecule.

Part 1: Thermodynamic Properties

The thermodynamic stability and phase behavior of a compound are critical parameters for its synthesis, purification, and application. This section outlines the key thermodynamic properties of interest and the experimental techniques used for their determination.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide initial estimates for some of the basic physical properties of 6-bromo-1-chloronaphthalene.

| Property | Predicted Value | Source |

| Molecular Weight | 241.51 g/mol | PubChem[1] |

| Boiling Point | 318.2 ± 15.0 °C | ChemicalBook[2] |

| Density | 1.592 ± 0.06 g/cm³ | ChemicalBook[2] |

Note: These values are computationally predicted and should be confirmed by experimental measurement.

Experimental Determination of Thermodynamic Properties

To obtain reliable thermodynamic data, experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and any solid-state phase transitions of a material.

Experimental Protocol: DSC Analysis of 6-Bromo-1-chloronaphthalene

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 6-bromo-1-chloronaphthalene into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Expected Insights: The sharpness of the melting peak provides an indication of the sample's purity. For context, the enthalpy of fusion for unsubstituted naphthalene is approximately 18.6 kJ/mol.[3] The presence of halogen substituents would be expected to alter this value due to changes in intermolecular forces and crystal packing.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: TGA of 6-Bromo-1-chloronaphthalene

-

Sample Preparation: Place 5-10 mg of 6-bromo-1-chloronaphthalene into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA thermogram plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Causality Behind Experimental Choices: The choice of purge gas is critical. An inert atmosphere allows for the study of the intrinsic thermal decomposition of the molecule, while an oxidative atmosphere provides insights into its combustion behavior.

Comparative Thermodynamic Data of Related Compounds

To provide a framework for understanding the expected thermodynamic behavior of 6-bromo-1-chloronaphthalene, the following table presents experimental data for related compounds.

| Compound | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Naphthalene | 80.2 | 218 | 18.6[3] |

| 1-Bromonaphthalene | 1-2 | 281 | 16.3[4] |

| 2-Chloronaphthalene | 59.5 | 259 | 17.4[5] |

The data for these related compounds suggest that halogen substitution can significantly alter the melting and boiling points compared to unsubstituted naphthalene.

Part 2: Photophysical Properties

The interaction of a molecule with light is fundamental to its potential use in optoelectronic applications. This section details the key photophysical properties and the experimental workflows for their characterization.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is a unique fingerprint of a compound's electronic structure.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 6-bromo-1-chloronaphthalene in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance maximum between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both beams.

-

Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm for naphthalenic systems).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax.

Expected Insights: Naphthalene exhibits characteristic absorption bands in the UV region. For instance, 2-chloronaphthalene in cyclohexane has an excitation peak at 278 nm.[6] The positions and intensities of these bands in 6-bromo-1-chloronaphthalene will be influenced by the electronic effects of the halogen substituents.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state. Its characterization provides insights into the de-excitation pathways of a molecule.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Select an excitation wavelength corresponding to an absorption maximum determined from the UV-Vis spectrum.

-

-

Measurement:

-

Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between the absorption and emission maxima is the Stokes shift.

Causality Behind Experimental Choices: Keeping the absorbance low is crucial to ensure a linear relationship between fluorescence intensity and concentration, which is essential for quantitative measurements like quantum yield determination.

Phosphorescence Spectroscopy

Phosphorescence is the emission of light from a triplet excited state. The presence of heavy atoms like bromine significantly enhances the probability of intersystem crossing to the triplet state, making phosphorescence a key property to investigate for 6-bromo-1-chloronaphthalene.

Experimental Protocol: Phosphorescence Spectroscopy

-

Sample Preparation: Prepare a solution of the sample in a rigid matrix (e.g., a frozen organic solvent like ethanol or a polymer matrix) to minimize non-radiative decay from the long-lived triplet state.

-

Instrument Setup:

-

Use a spectrofluorometer with a phosphorescence mode, which involves a time delay between excitation and detection.[7]

-

Cool the sample to a low temperature (e.g., 77 K using liquid nitrogen) in a specialized dewar.

-

-

Measurement:

-

Excite the sample with a pulsed light source.

-

After a short delay to allow for the decay of fluorescence, record the phosphorescence emission spectrum.

-

-

Phosphorescence Lifetime:

Expected Insights: The presence of the bromine atom is expected to lead to observable phosphorescence, even at room temperature under certain conditions. The lifetime of the phosphorescence will provide valuable information about the triplet state dynamics.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Experimental Protocol: Relative Quantum Yield Determination

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[10][11][12][13]

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the sample. For naphthalenic compounds, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Self-Validating System: The linearity of the plot of integrated fluorescence intensity versus absorbance validates the experimental conditions and confirms the absence of inner filter effects.

Comparative Photophysical Data of Related Compounds

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Naphthalene | Cyclohexane | 275 | 322 | ~4700 | 0.23 |

| 1-Bromonaphthalene | Cyclohexane | 281 | 325 | ~4300 | 0.03 |

| 2-Chloronaphthalene | Cyclohexane | 278 | 338 | ~5800 | - |

Data compiled from various sources. The quantum yield of 1-bromonaphthalene is significantly lower than that of naphthalene, a classic example of the heavy-atom effect promoting intersystem crossing and reducing fluorescence.

Conclusion